molecular formula C7H8INO B1591691 2-Ethoxy-3-iodopyridine CAS No. 766557-60-2

2-Ethoxy-3-iodopyridine

Cat. No.: B1591691
CAS No.: 766557-60-2
M. Wt: 249.05 g/mol
InChI Key: QOCXFQFGXYWCHJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-iodopyridine is a chemical compound with the molecular formula C7H8INO and a molecular weight of 249.05 g/mol. It is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to the pyridine ring. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-3-iodopyridine can be synthesized through several methods, including the halogenation of pyridine derivatives. One common approach involves the iodination of 2-ethoxypyridine using iodine in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the 3-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-iodopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield this compound oxide.

  • Reduction: Reduction reactions can produce this compound hydride.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines, depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-3-iodopyridine is widely used in scientific research due to its unique chemical properties. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is employed in the development of new chemical reactions and methodologies, contributing to advancements in synthetic organic chemistry.

Mechanism of Action

2-Ethoxy-3-iodopyridine is similar to other pyridine derivatives, such as 2-ethoxypyridine and 3-iodopyridine. its unique combination of an ethoxy group and an iodine atom distinguishes it from these compounds. This combination imparts specific reactivity and selectivity, making it valuable in various applications.

Comparison with Similar Compounds

  • 2-ethoxypyridine

  • 3-iodopyridine

  • 2-ethoxy-4-iodopyridine

  • 3-ethoxy-2-iodopyridine

Properties

IUPAC Name

2-ethoxy-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXFQFGXYWCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590329
Record name 2-Ethoxy-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766557-60-2
Record name 2-Ethoxy-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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